Enhanced VAP-1 Inhibitory Potential: Thiazole-Imidazole Conjugation Drives Potency Gains
The integration of a thiazole ring with a 1H-imidazol-2-amine core significantly enhances VAP-1 inhibitory activity compared to the parent 1H-imidazol-2-amine alone. While 1H-imidazol-2-amine (2-aminoimidazole) exhibits negligible VAP-1 inhibition (IC₅₀ = 100,000 nM), optimized thiazole-containing 1H-imidazol-2-amine derivatives achieve sub-micromolar potency. For instance, compound 37b, a close structural analog, displays a human VAP-1 IC₅₀ of 19 nM, representing a >5000-fold improvement over the unsubstituted core [1][2].
| Evidence Dimension | VAP-1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred scaffold potency |
| Comparator Or Baseline | 1H-imidazol-2-amine (2-aminoimidazole): IC₅₀ = 100,000 nM; Thiazole-optimized derivative 37b: IC₅₀ = 19 nM |
| Quantified Difference | >5000-fold potency enhancement achieved through thiazole substitution |
| Conditions | Human VAP-1 enzyme assay using [¹⁴C]-benzylamine substrate |
Why This Matters
This demonstrates that the thiazolylmethyl substituent is a critical pharmacophore for achieving meaningful VAP-1 inhibition, making this compound a strategic intermediate for developing potent inhibitors.
- [1] BindingDB. (n.d.). BDBM50316608: 1H-imidazol-2-amine. VAP-1 inhibition IC₅₀ = 1.00E+5 nM. View Source
- [2] Inoue, T., et al. (2013). Novel 1H-imidazol-2-amine derivatives as potent and orally active vascular adhesion protein-1 (VAP-1) inhibitors for diabetic macular edema treatment. Bioorganic & Medicinal Chemistry, 21(13), 3873-3881. View Source
